molecular formula C25H42N2S4 B2739500 N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide CAS No. 10225-04-4

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide

Cat. No.: B2739500
CAS No.: 10225-04-4
M. Wt: 498.87
InChI Key: NKTYKQJYQZJVTD-UHFFFAOYSA-N
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Description

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide is a complex organosulfur compound with the molecular formula C25H42N2S4 This compound is known for its unique chemical structure, which includes both carbamothioyl and carbamodithioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediate products. The general procedure involves the following steps :

  • Dibutylamine is treated with an aqueous solution of sodium hydroxide.
  • Carbon disulfide is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • The reaction mixture is stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
  • The solvents are removed under reduced pressure, and the residue is dissolved in methanol.
  • The solution is filtered, and the filtrate is concentrated under reduced pressure to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature control. The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound’s sulfur atoms can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering the protein’s structure and function .

Comparison with Similar Compounds

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide is unique due to its combination of carbamothioyl and carbamodithioate functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2S4/c1-5-9-18-26(19-10-6-2)24(28)30-23(22-16-14-13-15-17-22)31-25(29)27(20-11-7-3)21-12-8-4/h13-17,23H,5-12,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYKQJYQZJVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SC(C1=CC=CC=C1)SC(=S)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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